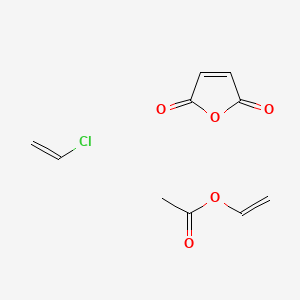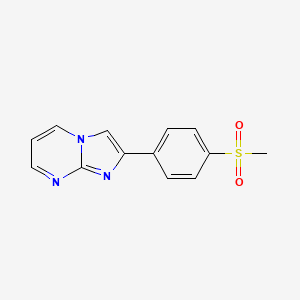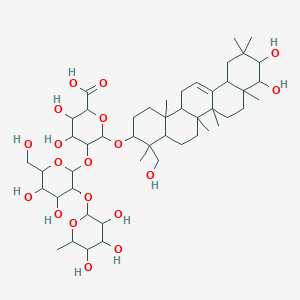
Soyasaponin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soyasaponin A3 is a triterpenoid saponin found in soybeans (Glycine max) and other legumes. It belongs to the oleanane-type triterpenoid saponins and is known for its various biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of soyasaponin A3 involves several enzymatic steps, starting from the precursor β-amyrin. Key enzymes such as cytochrome P450 monooxygenases and glycosyltransferases play crucial roles in the formation of this compound . The synthetic routes typically involve the hydroxylation of β-amyrin followed by glycosylation at specific positions on the aglycone structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from soybean seeds. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate this compound from other saponins and isoflavones .
Analyse Des Réactions Chimiques
Types of Reactions
Soyasaponin A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while enzymatic hydrolysis employs specific glycosidases.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Soyasapogenol A and sugar moieties.
Applications De Recherche Scientifique
Chemistry: Used as a natural surfactant and emulsifier due to its amphiphilic nature.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Medicine: Exhibits anti-inflammatory, anti-cancer, and immunomodulatory properties.
Mécanisme D'action
Soyasaponin A3 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Modulates the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.
Immunomodulatory: Enhances the immune response by regulating the activity of immune cells and cytokine production.
Comparaison Avec Des Composés Similaires
Soyasaponin A3 is unique among soyasaponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Soyasaponin A1: Shares similar anti-inflammatory properties but differs in its glycosylation pattern.
Soyasaponin A2: Also exhibits anti-inflammatory and anti-cancer activities but has a different sugar moiety attachment.
Soyasaponin I: Known for its anti-inflammatory effects and ability to modulate immune responses.
This compound stands out due to its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
114077-04-2 |
|---|---|
Formule moléculaire |
C48H78O19 |
Poids moléculaire |
959.1 g/mol |
Nom IUPAC |
6-[[9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-20-27(51)29(53)33(57)40(62-20)66-35-30(54)28(52)23(18-49)63-41(35)67-36-32(56)31(55)34(39(60)61)65-42(36)64-26-12-13-45(5)24(46(26,6)19-50)11-14-48(8)25(45)10-9-21-22-17-43(2,3)37(58)38(59)44(22,4)15-16-47(21,48)7/h9,20,22-38,40-42,49-59H,10-19H2,1-8H3,(H,60,61) |
Clé InChI |
NQGDGFITHGCDAO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)
![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)
![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)
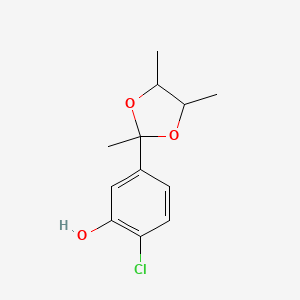
![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
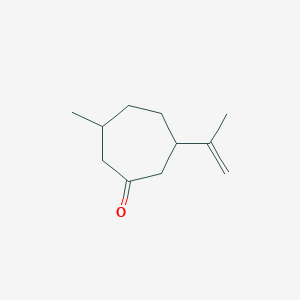
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)
![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)
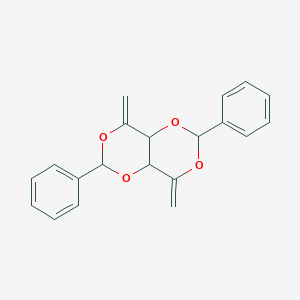
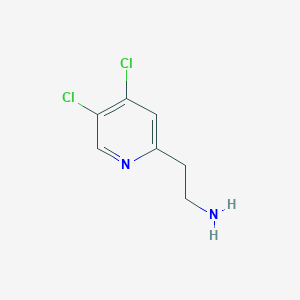
![tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
